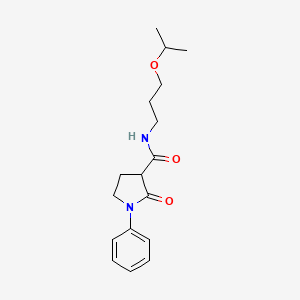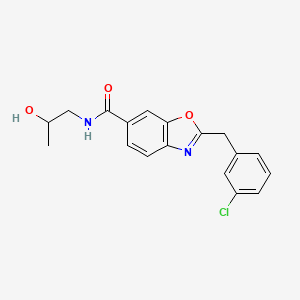
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as IPP or IPP-401, is a small molecule drug that has attracted significant attention in scientific research due to its potential therapeutic applications. IPP-401 is a pyrrolidinecarboxamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. For instance, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to exhibit anti-viral effects against the influenza virus and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Additionally, it has been found to exhibit low toxicity and good pharmacokinetic properties. However, one limitation is that the mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, more research is needed to determine the optimal dosage and administration of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401.
Future Directions
There are several future directions for the research of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401. Furthermore, it would be interesting to investigate the potential synergistic effects of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 with other drugs in the treatment of cancer and viral infections. Finally, more research is needed to determine the potential side effects of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 and its safety in humans.
Conclusion
In conclusion, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is a promising small molecule drug that exhibits potent anti-inflammatory, anti-cancer, and anti-viral effects. It has been synthesized using various methods and has been found to exhibit low toxicity and good pharmacokinetic properties. Although the mechanism of action of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 is not fully understood, it has shown potential therapeutic applications in various scientific research studies. There are several future directions for the research of N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401, including further investigation of its mechanism of action, optimization of its therapeutic potential, and determination of its safety in humans.
Synthesis Methods
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been synthesized using various methods, including a three-step synthesis method that involves the condensation of 3-isopropoxypropylamine with pyrrolidine-2,3-dione, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification through column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of N-alkylation reactions.
Scientific Research Applications
N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In one study, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3-isopropoxypropyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide-401 has been found to exhibit anti-viral effects against the influenza virus and herpes simplex virus.
properties
IUPAC Name |
2-oxo-1-phenyl-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)22-12-6-10-18-16(20)15-9-11-19(17(15)21)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICMLTZTMXXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![N-ethyl-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032663.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)
![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)